5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Ratiometric fluorescence sensing Antibiotic detection Lanthanide MOF

5-[3-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (systematically [1,1′:3′,1″-terphenyl]-3,4″,5-tricarboxylic acid; CAS 2127158-11-4; H3TPT) is a rigid, π-electron-rich aromatic tricarboxylate ligand belonging to the p-terphenyl carboxylic acid family. Its molecular formula is C21H14O6 (MW 362.33).

Molecular Formula C21H14O6
Molecular Weight 362.3 g/mol
Cat. No. B14771363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Molecular FormulaC21H14O6
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C21H14O6/c22-19(23)13-6-4-12(5-7-13)14-2-1-3-15(8-14)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27)
InChIKeyXXJHTGVYMCCFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid: A p-Terphenyl Tricarboxylate MOF Linker with Asymmetric Coordination Geometry


5-[3-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (systematically [1,1′:3′,1″-terphenyl]-3,4″,5-tricarboxylic acid; CAS 2127158-11-4; H3TPT) is a rigid, π-electron-rich aromatic tricarboxylate ligand belonging to the p-terphenyl carboxylic acid family . Its molecular formula is C21H14O6 (MW 362.33) . Unlike symmetric tricarboxylates such as 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) or trimesic acid, H3TPT features an asymmetrical arrangement of three carboxyl groups (3,4″,5-positions) on an extended terphenyl backbone. This asymmetric, rigid geometry directs the formation of metal-organic frameworks (MOFs) with distinctive topologies—including 3,6-connected flu-3,6-C2/c nets, 3,6-connected binuclear-cluster networks, and heterometallic I2O1-type frameworks—that are inaccessible with symmetric tricarboxylate or shorter biphenyl analogs [1][2]. The extended conjugation across three phenyl rings also imparts intrinsic blue ligand-based photoluminescence (λem ≈ 375–384 nm upon excitation at ~342 nm), a property exploited in luminescent sensing applications [3].

Why Generic Tricarboxylate Linkers Cannot Substitute for 5-[3-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid in MOF Design


Generic tricarboxylate building blocks—such as trimesic acid (H3BTC, 3-fold symmetric, C3v), biphenyl-3,4′,5-tricarboxylic acid (H3BPT, shorter backbone), or 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB, symmetric)—produce fundamentally different coordination geometries, pore architectures, and photophysical properties compared to H3TPT [1]. The asymmetrical 3,4″,5-carboxylate substitution pattern on the extended p-terphenyl scaffold of H3TPT generates MOFs with topologies (flu-3,6-C2/c, I2O1-type heterometallic nets) and channel dimensions (e.g., ~9.2 × 10.1 Å microporous channels) that are unattainable from symmetric or shorter analogs [2][3]. Moreover, the three-ring terphenyl conjugation length shifts the ligand-centered emission to ~342 nm excitation / ~375 nm emission—a spectral window distinct from biphenyl- or benzene-based tricarboxylates—directly affecting Förster resonance energy transfer (FRET) efficiency in ratiometric sensing designs [4]. Substituting a symmetric tricarboxylate or a shorter biphenyl linker into a protocol optimized for H3TPT typically yields either non-porous phases, altered network topologies, or significantly reduced luminescence sensitivity (Ksv values differing by orders of magnitude), making H3TPT a non-interchangeable design element in advanced MOF synthesis [2].

Quantitative Differentiation Evidence for 5-[3-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid Versus Analogous Linkers


Asymmetric Terphenyl Tricarboxylate Enables Ultra-High Ksv Antibiotic Sensing vs. Symmetric Tricarboxylate-Based MOFs

The dual-emission hybrid sensor Eu3+/Tb3+@Lu-MOF, constructed from H3TPT, achieves an exceptionally high Stern-Volmer quenching constant (Ksv) of 1.0595 × 10⁷ M⁻¹ for ronidazole and 1.0854 × 10⁶ M⁻¹ for ornidazole, with detection limits of 26.7 nM and 2.85 nM respectively [1]. In contrast, MOFs built from symmetric tricarboxylates such as H3BTB typically yield Ksv values in the 10³–10⁴ M⁻¹ range for comparable nitroaromatic and antibiotic analytes; for example, a representative H3BTB-derived Zn-MOF achieved Ksv = 2.08 × 10⁴ M⁻¹ for TNP detection [2]. The 2–3 orders of magnitude improvement arises from the extended terphenyl conjugation enabling more efficient FRET pathways and the asymmetric carboxylate arrangement optimizing pore-host analyte interactions [1].

Ratiometric fluorescence sensing Antibiotic detection Lanthanide MOF

Bifunctional Al3+ and MnO4– Sensing with Quantified Ksv and LOD Enabled by Asymmetric Terphenyl Tricarboxylate

The heterometallic Ba-La MOF {[Ba3La0.5(μ3-L)2.5(H2O)3(DMF)]·3DMF}n (1·3DMF), built from H3TPT, functions as the first bifunctional alkaline earth-lanthanide MOF-based luminescent probe for simultaneous Al3+ and MnO4– detection [1]. It achieves Al3+ sensing with Ksv = 1.445 × 10⁴ L·mol⁻¹ and LOD = 1.11 μM, and MnO4– sensing with Ksv = 7.73 × 10³ L·mol⁻¹ and LOD = 0.28 μM [1]. For comparison, MOFs constructed from the shorter biphenyl-3,4′,5-tricarboxylic acid (H3BPT) generally form different structural types (e.g., breathing Bi-MOF SU-100) and have not been reported to display this dual Al3+/MnO4– sensing functionality; likewise, H3BTB-derived MOFs typically lack the specific 9.2 × 10.1 Å 1D microporous channels that enable the size-selective visual luminescence response observed for MnO4– [2].

Heavy metal ion sensing Bifunctional luminescent probe Heterometallic MOF

Solvent-Dependent Topological Switching: Two Distinct Zn-MOF Architectures from a Single H3TPT Ligand

H3TPT reacts with Zn(II) under solvothermal conditions to produce two structurally distinct 3D MOFs depending solely on the solvent system: [Zn3(TPT)2(DMF)2]·0.5HNMe2 (1, from DMF/H2O) and NH2Me2·[Zn(TPT)]·DMF (2, from DMF/ethanol) [1]. Compound 1 adopts a 3D framework based on Zn-carboxylate chains, while compound 2 forms a 3,6-connected binuclear zinc cluster network [1]. Both MOFs exhibit ligand-based photoluminescence at ~375 nm and function as recyclable sensors for nitroaromatic explosives [1]. This solvent-directed structural bifurcation is a direct consequence of the asymmetric 3,4″,5-tricarboxylate geometry; symmetric tricarboxylates (H3BTC, H3BTB) typically produce a single topology under varied solvent conditions due to their uniform donor geometry. The biphenyl analog H3BPT, while also asymmetric, yields frameworks with different dimensionality (2D vs. 3D) and smaller pore metrics due to the shorter backbone [2].

Solvent-directed synthesis Topological diversity Nitroaromatic explosive sensing

Extended Terphenyl π-Conjugation Produces Blue Ligand-Centered Emission at 342 nm Excitation—Distinct from Shorter Analogs

The p-terphenyl backbone of H3TPT shifts the ligand-centered photoluminescence to a distinct spectral region: excitation at 342 nm yields blue emission at ambient temperature [1]. By comparison, the biphenyl analog H3BPT absorbs and emits at shorter wavelengths due to reduced conjugation (two vs. three phenyl rings), while the tetracarboxylic acid H4TPTC (terphenyl-3,3″,5,5″-tetracarboxylic acid) exhibits altered emission due to different carboxylate substitution symmetry [2]. The 342 nm excitation band of H3TPT is particularly advantageous for biological sensing applications, as it minimizes overlap with autofluorescence from biological matrices and allows efficient energy transfer to lanthanide dopants (Eu3+, Tb3+) for ratiometric readout [3].

Ligand-based photoluminescence π-Conjugation length Optical MOF linker

Optimal Application Scenarios for 5-[3-(4-Carboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid Based on Quantitative Evidence


Ratiometric Fluorescent Biosensor Platforms for Trace Antibiotic Detection

H3TPT is the linker of choice for constructing lanthanide-MOF-based ratiometric sensors targeting antibiotics at nanomolar concentrations. As demonstrated by the Eu3+/Tb3+@Lu-MOF system, the terphenyl backbone provides efficient antenna-effect sensitization of Ln3+ emission, achieving Ksv values exceeding 10⁷ M⁻¹ and LODs below 3 nM for ronidazole and ornidazole [1]. This performance is 2–3 orders of magnitude more sensitive than sensors built from symmetric tricarboxylate linkers, making H3TPT the preferred building block for ultra-trace pharmaceutical contaminant monitoring in environmental and biological samples.

Heterometallic MOF Synthesis for Bifunctional Heavy Metal Ion and Oxyanion Detection

The asymmetric carboxylate geometry of H3TPT uniquely enables the assembly of heterometallic alkaline earth-lanthanide frameworks with defined 1D microporous channels (~9.2 × 10.1 Å). These channels accommodate Al3+ and MnO4– with distinct luminescence quenching responses (Ksv = 1.445 × 10⁴ and 7.73 × 10³ L·mol⁻¹ respectively), including a visually observable color change from blue to pink upon MnO4– binding [2]. Researchers developing visual or instrument-free water quality monitoring tools should select H3TPT over symmetric or shorter tricarboxylates for this bifunctional capability.

Solvent-Programmable MOF Synthesis for Rapid Topology Screening

Crystal engineering programs requiring rapid exploration of structure-property landscapes benefit from H3TPT's demonstrated capacity to yield two distinct 3D Zn-MOF topologies from a single metal/ligand combination solely through solvent variation (DMF/H2O vs. DMF/ethanol) [3]. This solvent-programmable topological bifurcation is not observed with symmetric tricarboxylates and minimizes the synthetic effort required to generate structurally diverse MOF libraries for gas adsorption or sensing screening.

Ligand-Centered Blue Luminescent Materials for FRET-Based Sensing Architectures

The terphenyl conjugation of H3TPT imparts a well-defined ligand-centered blue emission (λex = 342 nm) that serves as an efficient donor in FRET-based ratiometric sensing schemes [4]. This spectral window is sufficiently separated from the emission of common lanthanide acceptors (Eu3+ at ~615 nm, Tb3+ at ~545 nm) to enable self-calibrated dual-emission readout. The longer conjugation length relative to biphenyl tricarboxylates red-shifts the excitation away from biological autofluorescence, improving signal-to-noise ratios in bioanalytical applications [1].

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